molecular formula C14H16F3NO3 B13078314 Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate

Cat. No.: B13078314
M. Wt: 303.28 g/mol
InChI Key: AEZGIVSWFIEBQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2,3,4-trifluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluorophenyl group could lead to a partially or fully reduced aromatic ring.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(2,4,6-trifluorophenyl)azetidine-1-carboxylate
  • Tert-butyl 3-[fluoro(2,3,4-trifluorophenyl)methyl]azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate is unique due to the specific positioning of the trifluorophenyl group, which can influence its reactivity and binding properties. The presence of three fluorine atoms in the phenyl ring can significantly affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-5-9(15)11(17)10(8)16/h4-5,20H,6-7H2,1-3H3

InChI Key

AEZGIVSWFIEBQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=C(C=C2)F)F)F)O

Origin of Product

United States

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